Benzene, 1-fluoro-3-(phenylsulfonyl)-
Description
Strategic Significance of Fluorine Substitution in Organic Chemistry
The introduction of fluorine into organic molecules is a widely used strategy in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. The strategic importance of fluorine stems from its unique atomic and bonding properties. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can enhance the metabolic stability of a molecule, a crucial attribute in drug design.
| Property | Hydrogen (H) | Fluorine (F) |
|---|---|---|
| van der Waals Radius (Å) | 1.20 | 1.47 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| Bond Dissociation Energy (C-X, in kJ/mol) | ~413 (C-H) | ~485 (C-F) |
The Phenylsulfonyl Group as a Versatile Synthetic Auxiliary in Aromatic Systems
The phenylsulfonyl group, C₆H₅SO₂-, is a prominent functional group in organic synthesis. It consists of a sulfonyl group attached to a phenyl ring. This group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring to which it is attached. This electronic effect can be harnessed by chemists to direct the course of chemical reactions, making the phenylsulfonyl group a valuable tool in the synthesis of complex molecules.
In addition to modifying reactivity, the phenylsulfonyl group can be employed as a protecting group. A protecting group is temporarily introduced into a molecule to mask a reactive functional group, allowing chemical transformations to be performed selectively at other positions. The phenylsulfonyl group's stability under a range of reaction conditions, coupled with the existence of methods for its eventual removal, makes it a useful auxiliary in multi-step synthetic sequences.
Classification and General Overview of Fluoroaryl Sulfones
Fluoroaryl sulfones are a subclass of sulfones, which are compounds containing a sulfonyl group connected to two carbon atoms. In fluoroaryl sulfones, at least one of these carbon atoms is part of an aromatic ring that also bears a fluorine substituent. The parent structure for the compound of interest is fluorophenyl phenyl sulfone.
These compounds can be classified based on the substitution pattern of the fluorine atom and the phenylsulfonyl group on the benzene (B151609) ring. The relative positions of these two groups can be ortho (1,2-), meta (1,3-), or para (1,4-). Each of these isomers possesses distinct physical and chemical properties due to the different spatial and electronic interactions between the fluorine atom and the phenylsulfonyl group. Benzene, 1-fluoro-3-(phenylsulfonyl)- is the meta-isomer of this system.
| Isomer | Systematic Name | CAS Number |
|---|---|---|
| ortho | Benzene, 1-fluoro-2-(phenylsulfonyl)- | 383-34-6 |
| meta | Benzene, 1-fluoro-3-(phenylsulfonyl)- | 40154-94-7 |
| para | Benzene, 1-fluoro-4-(phenylsulfonyl)- | 312-31-2 nist.gov |
Scope of Academic Research on Benzene, 1-fluoro-3-(phenylsulfonyl)-, and Related Isomers/Derivatives
Academic research into Benzene, 1-fluoro-3-(phenylsulfonyl)- and its isomers primarily revolves around their synthesis and utility as building blocks for more complex molecules. The presence of three distinct components—a fluorine atom, a phenyl ring, and a phenylsulfonyl group—provides multiple sites for further chemical modification.
Studies often focus on developing efficient synthetic routes to access specific isomers selectively. For instance, the synthesis of various fluorinated benzene sulfonyl fluorides has been explored as versatile intermediates. google.com Research also investigates the impact of the isomeric substitution pattern on the compound's reactivity and physical properties. The para-isomer, Benzene, 1-fluoro-4-(phenylsulfonyl)-, has available spectroscopic data in the NIST Chemistry WebBook, indicating its characterization and study. nist.gov The targeted meta-isomer, Benzene, 1-fluoro-3-(phenylsulfonyl)-, is cataloged in chemical supplier databases, suggesting its availability for research purposes. The synthesis of related structures, like isomeric fluoronitrobenzenesulfonyl chlorides, highlights the interest in creating a portfolio of substituted fluoroaryl sulfones for potential applications in areas such as medicinal chemistry and materials science.
Structure
3D Structure
Properties
CAS No. |
40154-94-7 |
|---|---|
Molecular Formula |
C12H9FO2S |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-fluorobenzene |
InChI |
InChI=1S/C12H9FO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H |
InChI Key |
AWSDRTWHWRRVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzene, 1 Fluoro 3 Phenylsulfonyl , and Analogous Fluoroaryl Sulfones
Construction of the Aryl-Sulfonyl Moiety
The formation of the bond between the aryl ring and the sulfonyl group is the cornerstone of synthesizing compounds like Benzene (B151609), 1-fluoro-3-(phenylsulfonyl)-. Methodologies to achieve this can be classified as either direct approaches, which involve the formation of the sulfone from precursors already containing the sulfur atom, or coupling reactions that create a new carbon-sulfur bond.
Direct sulfonylation methods are traditional and widely used for the synthesis of sulfones. These methods often involve the manipulation of the oxidation state of sulfur in a precursor molecule or the reaction of a sulfonylating agent with an aromatic compound.
A common and straightforward method for the preparation of aryl sulfones is the oxidation of the corresponding aryl sulfides. acs.org This transformation can be achieved using a variety of oxidizing agents. The reaction proceeds in a stepwise manner, with the sulfide (B99878) first being oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone. researchgate.netrsc.org
The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.orgacs.org For instance, hydrogen peroxide is an environmentally benign oxidant that can be used for this transformation. rsc.org In some cases, the selectivity of the oxidation can be controlled by the solvent and temperature. acs.org For example, the oxidation of aryl trifluoromethyl sulfides with 30% hydrogen peroxide in trifluoroacetic acid has been shown to be highly selective for the formation of the corresponding sulfoxides. rsc.org
Biocatalytic methods for the oxidation of sulfides to sulfones have also been developed, offering an environmentally friendly alternative to traditional chemical oxidants. orientjchem.org Certain microorganisms, such as Aspergillus ochraceus and Penicillium funiculosum, have been shown to effectively oxidize alkyl aryl sulfides to the corresponding sulfones in high yields. orientjchem.org
Table 1: Examples of Oxidizing Agents for the Synthesis of Sulfones from Sulfides
| Oxidizing Agent | Key Features |
| Hydrogen Peroxide (H₂O₂) | Environmentally friendly, often used with a catalyst. organic-chemistry.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | A common and effective oxidizing agent. rsc.org |
| Oxone® | A versatile and powerful oxidizing agent. orientjchem.org |
| N-Fluorobenzenesulfonimide (NFSI) | Allows for selective oxidation to either sulfoxide or sulfone. rsc.org |
| Selectfluor® | Mediates efficient oxidation of sulfides to sulfones at room temperature. organic-chemistry.org |
Aryl sulfinate salts are versatile intermediates in the synthesis of sulfones. concordia.ca They can react with alkylating or arylating agents to form the corresponding sulfones. acs.org This method is particularly useful for the synthesis of unsymmetrical sulfones.
The alkylation of magnesium sulfinates, which can be prepared from organomagnesium compounds and sulfur dioxide, provides a convenient route to sulfones. researchgate.netnih.gov This approach allows for the direct conversion of functionalized aromatic halides into sulfones. researchgate.netnih.gov Sulfinate salts are ambident nucleophiles, meaning they can react at either the sulfur or oxygen atom. researchgate.net Reaction with soft electrophiles, such as alkyl iodides, typically results in S-alkylation to form sulfones. researchgate.net
The arylation of sulfinate salts can be achieved through cross-coupling reactions with aryl halides or other arylating agents. acs.orgconcordia.ca These reactions are often catalyzed by transition metals such as palladium or copper. However, metal-free methods have also been developed. For example, the reaction of arylsulfinic acid salts with diaryliodonium salts can produce diaryl sulfones in high yields. organic-chemistry.org
Table 2: Examples of Alkylating and Arylating Agents for Reactions with Aryl Sulfinate Salts
| Reagent Type | Examples | Product |
| Alkyl Halides | Methyl iodide, Ethyl bromide | Alkyl aryl sulfones |
| Aryl Halides | Iodobenzene, Bromobenzene | Diaryl sulfones |
| Diaryliodonium Salts | Diphenyliodonium triflate | Diaryl sulfones |
While less common than oxidative methods, reductive sulfonylation offers an alternative pathway to sulfones. One such approach involves the reaction of arylhydroxylamines with trifluoromethanesulfinic chloride to produce ortho-trifluoromethanesulfonylated anilines. researchgate.net This transformation proceeds through a noncanonical O-trifluoromethanesulfinylation followed by a mdpi.comorganic-chemistry.org-sigmatropic rearrangement. researchgate.net
Another example is the copper-catalyzed decarboxylative reductive sulfonylation of α-oxocarboxylic acids with aryl sulfonyl hydrazines to synthesize aryl benzyl (B1604629) sulfones. researchgate.net
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds, including the carbon-sulfur bond in sulfones. mdpi.com These methods often offer mild reaction conditions and broad functional group tolerance.
Copper-catalyzed reactions are particularly prominent in the synthesis of aryl sulfones due to the low cost and low toxicity of copper compared to other transition metals like palladium. nanomaterchem.com
A widely used copper-catalyzed method involves the coupling of aryl halides with sulfinic acid salts. acs.orgresearchgate.net This reaction provides a mild alternative to traditional methods that may not be compatible with sensitive functional groups. acs.org For instance, a copper-catalyzed one-step transformation of aryl iodides and sulfinic acid salts into diaryl sulfones has been developed. acs.org The use of ligands such as N,N'-dimethylethylenediamine can enhance the efficiency of these reactions. acs.org
Copper catalysts have also been employed in the coupling of arylboronic acids with sulfinic acid salts or arylsulfonyl hydrazides to afford diaryl sulfones. organic-chemistry.org These reactions can often be carried out under mild conditions, sometimes even at room temperature. organic-chemistry.orgresearchgate.net Furthermore, copper-catalyzed methods for the synthesis of fluoroalkyl-containing sulfones have been developed, which are of significant interest in medicinal chemistry. mdpi.comcas.cn
Table 3: Examples of Copper-Catalyzed Sulfone Syntheses
| Aryl Source | Sulfur Source | Catalyst System |
| Aryl Iodide | Sulfinic Acid Salt | CuI / N,N'-dimethylethylenediamine acs.org |
| Arylboronic Acid | Sulfinic Acid Salt | Copper Catalyst organic-chemistry.org |
| Arylboronic Acid | Arylsulfonyl Hydrazide | Cupric Acetate organic-chemistry.org |
| Aryl Halide | DMSO | Copper(I) Catalyst researchgate.net |
Metal-Catalyzed Coupling Reactions for Carbon(aryl)-Sulfur Bond Formation
Palladium-Catalyzed Processes
Palladium catalysis has emerged as a powerful tool for the synthesis of aryl sulfones. One-pot procedures starting from readily available aryl bromides have been developed, offering a practical route to sulfonyl fluorides which can be precursors to sulfones. nih.govresearchgate.netlookchem.comrsc.org This process involves an initial palladium-catalyzed sulfonylation using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), followed by an in-situ fluorination of the resulting sulfinate. nih.govresearchgate.netlookchem.com This method is noted for its excellent functional group tolerance, enabling the synthesis of complex molecules. nih.govrsc.org
Another approach involves the palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. This method utilizes sodium dithionite (B78146) (Na2S2O4) as an inexpensive sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source under mild conditions. rsc.org A key advantage is the ability to generate the aryl thianthrenium salts from arenes and then, in a one-pot synthesis, convert them to the desired aryl sulfonyl fluorides. rsc.org
Furthermore, palladium-catalyzed three-component coupling reactions provide a convergent route to diaryl sulfones. nih.gov This methodology unites an organolithium species, an aryl (pseudo)halide, and a sulfur dioxide surrogate (DABSO). nih.gov The use of specialized ligands, such as electron-poor XantPhos-type ligands, has been shown to significantly improve reaction yields. nih.gov
Table 1: Examples of Palladium-Catalyzed Sulfone and Sulfonyl Fluoride (B91410) Synthesis
| Starting Material | Reagents | Product Type | Key Features |
|---|---|---|---|
| Aryl Bromides | PdCl2(AmPhos)2, DABSO, Et3N; then NFSI | Sulfonyl Fluoride | One-pot procedure, broad substrate scope. nih.govlookchem.com |
| Aryl Thianthrenium Salts | Palladium catalyst, Na2S2O4, NFSI | Aryl Sulfonyl Fluoride | Mild conditions, one-pot from arenes. rsc.org |
| Aryl Lithium & Aryl Halide | [Pd2(dba)3], XantPhos-type ligand, DABSO | Diaryl Sulfone | Convergent three-component synthesis. nih.gov |
Bismuth-Catalyzed Approaches
Bismuth catalysis offers a redox-neutral pathway for the synthesis of aryl sulfonyl fluorides from (hetero)aryl boronic acids. organic-chemistry.orgnih.govnih.govresearchgate.netfigshare.comacs.org This methodology employs an organobismuth(III) catalyst with a bis-aryl sulfone ligand backbone. organic-chemistry.orgnih.govnih.govresearchgate.netfigshare.comacs.org The catalytic cycle involves the transmetalation from the boronic acid to the bismuth center, followed by the insertion of sulfur dioxide into the Bi-C bond to form a bismuth sulfinate intermediate. organic-chemistry.orgnih.govnih.govresearchgate.netfigshare.comacs.org Subsequent oxidation with an electrophilic fluorinating agent, such as Selectfluor, yields the aryl sulfonyl fluoride. organic-chemistry.orgnih.gov
This approach is notable for mimicking elementary organometallic steps typically associated with transition metals, but without changing the Bi(III) oxidation state. nih.govnih.govresearchgate.netfigshare.comacs.org The protocol demonstrates a wide substrate scope, including sterically hindered and electronically diverse aryl and heteroaryl boronic acids, and exhibits high functional group tolerance. organic-chemistry.orgnih.govresearchgate.netfigshare.com Theoretical studies have confirmed that the reaction proceeds through transmetalation, SO2 insertion, and fluorination, with the rate-determining step depending on the substituents of the diarylsulfone ligand. figshare.com
Table 2: Bismuth-Catalyzed Synthesis of Aryl Sulfonyl Fluorides
| Starting Material | Catalyst System | Key Reagents | Product | Mechanistic Steps |
|---|---|---|---|---|
| (Hetero)aryl Boronic Acids | Organobismuth(III) complex with bis-aryl sulfone ligand | SO2, Selectfluor | (Hetero)aryl Sulfonyl Fluoride | Transmetalation, SO2 insertion, Oxidation/Fluorination. nih.govnih.govacs.org |
Radical-Mediated Sulfonylation Strategies
Radical-mediated reactions provide an alternative avenue for the formation of sulfone-containing molecules. These methods often proceed under mild conditions and can be initiated by visible light. For instance, the radical hydro-fluorosulfonylation of unactivated alkenes and alkynes has been developed, offering a route to aliphatic and alkenyl sulfonyl fluorides, respectively. nih.gov This approach utilizes a redox-active radical precursor to generate sulfonyl radicals. nih.gov
Visible-light-driven, redox-neutral cross-coupling of sulfonyl chlorides with trifluoroborate salts allows for the synthesis of a diverse range of sulfones, including those with allyl, benzyl, vinyl, and aryl groups. researchgate.net Photoredox catalysis has also been employed for the fluorosulfonylation of allyl sulfones, providing a direct, one-step synthesis of allyl sulfonyl fluorides. rsc.org These radical-based strategies are valuable for their operational simplicity and broad substrate applicability. researchgate.netnih.gov
Introduction of the Fluorine Atom
The installation of a fluorine atom onto an aromatic ring is a critical step in the synthesis of fluoroaryl sulfones. Electrophilic fluorination is a common strategy, often performed on a pre-formed aryl sulfone scaffold.
Electrophilic Fluorination on Aryl Sulfone Scaffolds
Electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond are widely used due to their stability, safety, and effectiveness. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are prominent examples. wikipedia.orgresearchgate.net These reagents act as a source of "F+", reacting with electron-rich aromatic compounds to produce aryl fluorides. wikipedia.orgacsgcipr.org
NFSI is a highly effective and commonly used reagent for electrophilic fluorination. wikipedia.org It has been successfully employed in the one-pot synthesis of sulfonyl fluorides from aryl bromides, where it acts as the fluorine source to convert an intermediate aryl sulfinate into the final product. nih.govresearchgate.netlookchem.com Similarly, it is used in the palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. rsc.org
Selectfluor, a cationic N-F reagent, is also a powerful fluorinating agent. wikipedia.orgresearchgate.net It is utilized as the oxidant and fluorine source in the bismuth-catalyzed synthesis of aryl sulfonyl fluorides from boronic acids. organic-chemistry.orgnih.gov The choice of N-F reagent can be crucial for the success and selectivity of the fluorination reaction.
Table 3: Common N-F Reagents for Electrophilic Fluorination
| Reagent | Full Name | Key Applications in Fluoroaryl Sulfone Synthesis |
|---|---|---|
| NFSI | N-Fluorobenzenesulfonimide | Fluorination of aryl sulfinates in Pd-catalyzed one-pot synthesis. nih.govresearchgate.netlookchem.com Fluorine source in Pd-catalyzed fluorosulfonylation. rsc.org |
| Selectfluor | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Oxidant and fluorine source in Bi-catalyzed synthesis of aryl sulfonyl fluorides. organic-chemistry.orgnih.govacs.org |
Direct C-H activation followed by fluorination represents a highly atom-economical approach to synthesizing fluorinated arenes. Transition-metal catalysis, particularly with palladium, has been instrumental in advancing this field. nih.gov These methods often employ directing groups to control the site-selectivity of the fluorination on the aromatic ring. nih.govusfca.edu
In the context of aryl sulfone synthesis, a directing group can be used to guide a palladium catalyst to a specific C-H bond, which is then cleaved and functionalized with a fluorine atom. usfca.edu N-F reagents like NFSI are typically used as the electrophilic fluorine source in these catalytic cycles. usfca.edu This strategy allows for the late-stage fluorination of complex molecules, providing direct access to fluoroaryl derivatives without the need for pre-functionalized starting materials. nih.gov While powerful, the development of these methods for substrates containing sulfone groups requires careful optimization to ensure compatibility with the existing functionality.
Nucleophilic Fluorination Approaches
Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the introduction of fluorine into aromatic rings. This methodology is particularly effective for aryl systems activated by strongly electron-withdrawing groups, such as the phenylsulfonyl group. A common strategy involves the displacement of a suitable leaving group, often a nitro or chloro group, by a fluoride ion.
Mechanochemical protocols have been developed for solid-state aromatic nucleophilic fluorination, offering a rapid and environmentally friendly alternative to traditional solution-based methods. rsc.org These methods often utilize potassium fluoride (KF) in conjunction with a quaternary ammonium (B1175870) salt, which acts as a phase-transfer catalyst. rsc.org This approach can efficiently fluorinate a variety of N-heteroaryl halides within an hour under ambient conditions, avoiding the need for highly polar, high-boiling solvents that are often toxic and difficult to remove. rsc.org Another effective nucleophilic fluorinating agent is triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), which has proven successful in the fluorine-bromine exchange for a variety of alkyl bromides under mild conditions. nih.gov While these methods are broadly applicable, their specific use for synthesizing Benzene, 1-fluoro-3-(phenylsulfonyl)- would depend on the availability of a precursor with a suitable leaving group at the 3-position.
Halogen-Fluorine Exchange Reactions
Halogen-fluorine exchange, often referred to as the Halex process, is a specific and widely used type of nucleophilic aromatic substitution for synthesizing fluoroaromatics. A related process, known as fluorodesulfonylation, provides a pathway to fluorinated benzene sulfonyl fluorides. google.com In this reaction, a benzene sulfonyl fluoride bearing at least two fluorosulfonyl groups in a meta-relationship is heated in the presence of an alkali metal fluoride, such as potassium fluoride (KF). google.com The reaction proceeds at temperatures ranging from 50°C to 300°C, with the evolution of sulfur dioxide gas signaling the onset of the reaction. google.com This process effectively replaces a fluorosulfonyl group (-SO₂F) with a fluorine atom, providing a route to compounds like fluorinated benzene sulfonyl fluorides. The extent of fluorodesulfonylation can be controlled by the ratio of the alkali metal fluoride to the number of fluorosulfonyl groups to be replaced. google.com
Synthesis of Key Fluoro(phenylsulfonyl) Building Blocks
Certain fluorinated sulfones serve as crucial building blocks in organic synthesis, enabling the introduction of fluorinated moieties into a wide range of molecules. The phenylsulfonyl group often acts as a removable activating group, facilitating the formation of fluorinated carbanions and enhancing their nucleophilicity. cas.cn
α-Fluoro(phenylsulfonyl)methane Derivatives
α-Substituted fluoro(phenylsulfonyl)methane derivatives are valuable reagents for creating functionalized monofluoromethylated compounds. beilstein-journals.orgnih.gov A common synthetic route involves the direct fluorination of α-substituted (phenylsulfonyl)methanes. For instance, the monofluorination of (nitromethyl-sulfonyl)benzene can be achieved using an electrophilic fluorinating agent like Selectfluor®. semanticscholar.org The reaction typically involves treating the starting material with a base such as sodium hydride (NaH) to form the carbanion, followed by the addition of Selectfluor® to introduce the fluorine atom. semanticscholar.org This method has been used to synthesize a variety of derivatives in moderate to good yields. beilstein-journals.orgnih.govsemanticscholar.org
| Entry | α-Substituent (R) | Product | Isolated Yield (%) |
|---|---|---|---|
| 1 | NO₂ | [Fluoro(nitro)methylsulfonyl]benzene | 62 |
| 2 | CN | [Cyano(fluoro)methylsulfonyl]benzene | 55 |
| 3 | CO₂Et | Ethyl 2-fluoro-2-(phenylsulfonyl)acetate | 61 |
| 4 | COPh | 2-Fluoro-1-phenyl-2-(phenylsulfonyl)ethan-1-one | 52 |
| 5 | COMe | 1-Fluoro-1-(phenylsulfonyl)propan-2-one | 45 |
Difluoromethyl Phenyl Sulfone and Related Analogues
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a versatile building block that serves as a synthetic equivalent for the difluoromethyl anion ("CF₂H⁻"). cas.cncas.cn Its synthesis can be achieved from sodium thiophenoxide and chlorodifluoromethane, followed by an oxidation step. cas.cn The presence of the electron-withdrawing phenylsulfonyl group facilitates the deprotonation of the C-H bond, allowing the resulting carbanion to participate in various nucleophilic reactions. cas.cncas.cn This reagent has been successfully used in nucleophilic (phenylsulfonyl)difluoromethylation reactions with a range of electrophiles, including aldehydes, ketones, imines, and esters. cas.cncas.cn More recently, azidodifluoromethyl phenyl sulfone has been synthesized on a multi-gram scale from difluoromethyl phenyl sulfone and tosyl azide, further expanding the utility of this class of compounds. nih.govacs.org
Fluoro(bisphenylsulfonyl)methane (FBSM) Synthesis
Fluorobis(phenylsulfonyl)methane (B1258845) (FBSM), with the structure (PhSO₂)₂CHF, is a widely employed pronucleophile for monofluoromethylation reactions. orgsyn.orgorgsyn.org The two electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methine proton, allowing for easy deprotonation even with mild bases. orgsyn.orgorgsyn.org This generates a resonance-stabilized fluoromethide species that can react with various electrophiles. orgsyn.orgorgsyn.org
The initial synthesis of FBSM was reported via the electrophilic fluorination of bis(phenylsulfonyl)methane. orgsyn.orgorgsyn.org Subsequently, a large-scale procedure was developed to make FBSM more accessible as a reagent. orgsyn.org This involved the preparation of fluoromethyl phenyl sulfide, followed by oxidation with an agent like Oxone® to yield fluoromethyl phenyl sulfone. researchgate.net This intermediate is then treated with a strong base like KHMDS (potassium hexamethyldisilazide) and reacted with benzenesulfonyl fluoride to produce FBSM. orgsyn.org The reagent has been successfully used in Michael additions, allylic alkylations, and reactions with alcohols under Mitsunobu conditions to provide monofluoromethylated products. orgsyn.orgpnas.org
Reactivity Profiles and Mechanistic Elucidations of Benzene, 1 Fluoro 3 Phenylsulfonyl , and Its Structural Analogues
Influence of Fluorine and Sulfonyl Groups on Aromatic Reactivity
In electrophilic aromatic substitution (EAS), substituents on a benzene (B151609) ring dictate the position of the incoming electrophile. This directing effect is a result of a combination of inductive and resonance effects. libretexts.org
Phenylsulfonyl (-SO₂Ph): The phenylsulfonyl group is a powerful electron-withdrawing group, primarily due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. It strongly deactivates the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). This significant withdrawal of electron density makes the ortho and para positions electron-deficient. Consequently, the meta position becomes the least deactivated and therefore the preferred site for electrophilic attack. The sulfonyl group is thus classified as a strong deactivating and meta-directing group. youtube.com
Combined Effect in 1-fluoro-3-(phenylsulfonyl)benzene:
The powerful deactivating nature of the sulfonyl group diminishes the reactivity of the entire ring. However, considering the directing effects, the fluorine atom activates the C2, C4, and C6 positions relative to the other positions on the ring. The sulfonyl group deactivates the positions ortho and para to it (C2, C4, C5) more strongly than the meta positions. The interplay of these factors means that electrophilic substitution is generally disfavored, but if forced, the substitution pattern will be complex, with potential for substitution at the positions least deactivated by the combined electronic withdrawals.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgpressbooks.pub These groups are essential as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org
Both the fluorine and phenylsulfonyl groups are electron-withdrawing and can activate an aromatic ring for SNAr. wikipedia.org The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing a leaving group. pressbooks.pub For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. pressbooks.pub
In the case of "Benzene, 1-fluoro-3-(phenylsulfonyl)-", the fluorine atom can serve as the leaving group. The phenylsulfonyl group, being in the meta position, cannot stabilize the Meisenheimer complex through direct resonance. However, its strong inductive electron withdrawal still significantly increases the electrophilicity of the entire ring, including the carbon atom attached to the fluorine, thereby facilitating nucleophilic attack. The rate of SNAr reactions with haloarenes often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Therefore, "Benzene, 1-fluoro-3-(phenylsulfonyl)-" is expected to be susceptible to SNAr reactions at the C1 position, where various nucleophiles can displace the fluoride (B91410) ion.
Carbon-Carbon Bond Forming Reactions Involving Fluoroaryl Sulfones
While reactions on the aromatic ring are important, structural analogues like α-fluoro-α-sulfonyl carbanions serve as valuable synthons for carbon-carbon bond formation. These carbanions are generated by deprotonating the carbon atom situated between the fluorine and the sulfonyl group, a position made acidic by the electron-withdrawing nature of both substituents.
Carbanions stabilized by a phenylsulfonyl group are considered "soft" nucleophiles. beilstein-journals.orgnih.gov This softness is due to the delocalization of the negative charge by the sulfonyl group, which makes them highly effective in 1,4-conjugate additions (Michael additions) to α,β-unsaturated systems. beilstein-journals.orgnih.gov In contrast, many other fluorinated carbanions are considered "hard" nucleophiles and tend to favor 1,2-addition to the carbonyl carbon. nih.gov The presence of the sulfonyl group is therefore crucial for directing the reactivity towards Michael-type additions. beilstein-journals.orgnih.govnih.gov
The carbanions generated from α-substituted fluoro(phenylsulfonyl)methane derivatives readily participate in Michael additions with a wide array of α,β-unsaturated compounds. beilstein-journals.orgnih.gov These reactions are typically carried out under mild conditions, often at room temperature using bases like potassium carbonate. beilstein-journals.orgnih.gov The versatility of this reaction allows for the synthesis of complex monofluoromethylated products. beilstein-journals.orgnih.gov
Research has shown that carbanions derived from compounds like fluorobis(phenylsulfonyl)methane (B1258845) and diethyl 1-fluoro-1-phenylsulfonylmethanephosphonate undergo efficient 1,4-addition to Michael acceptors such as α,β-unsaturated ketones, esters, nitriles, and sulfones, affording the corresponding adducts in moderate to excellent yields. beilstein-journals.orgnih.govacs.org
| Pronucleophile | Michael Acceptor | Base/Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Fluoro(nitro)(phenylsulfonyl)methane | Methyl vinyl ketone | PPh₃ | THF | 1.5 | 95 |
| Fluoro(nitro)(phenylsulfonyl)methane | Methyl acrylate | PPh₃ | THF | 1.5 | 93 |
| Fluoro(cyano)(phenylsulfonyl)methane | Methyl vinyl ketone | K₂CO₃ | DMF | 2 | 85 |
| Fluoro(cyano)(phenylsulfonyl)methane | Phenyl vinyl sulfone | K₂CO₃ | DMF | 2 | 82 |
| Fluoro(acetyl)(phenylsulfonyl)methane | Methyl vinyl ketone | K₂CO₃ | DMF | 2 | 80 |
The chemo- and regioselectivity of Michael additions involving fluoro(phenylsulfonyl) carbanions are influenced by several factors, including the structure of the reactants and the reaction conditions. nih.govresearchgate.net
Chemoselectivity (1,4- vs. 1,2-Addition): The primary factor governing the preference for 1,4-addition is the "softness" of the fluoro(phenylsulfonyl) carbanion. nih.gov The delocalization of the anionic charge onto the sulfonyl group makes the carbanion a soft nucleophile, which, according to Hard and Soft Acids and Bases (HSAB) theory, preferentially attacks the softer electrophilic β-carbon of the α,β-unsaturated system rather than the harder carbonyl carbon. nih.govresearchgate.net While this preference is strong, the reaction medium and the specific structure of the enone can also influence the ratio of 1,4- to 1,2-adducts. nih.gov For instance, the use of bulky Lewis acids has been employed in other systems to protect the carbonyl group and enforce 1,4-addition. beilstein-journals.orgnih.gov
Regioselectivity: In cases where the Michael acceptor is unsymmetrical or presents multiple electrophilic sites, the regioselectivity of the addition becomes a key consideration. rsc.orgscispace.com Studies on asymmetric divinylic compounds show that nucleophilic attack preferentially occurs at the more activated or less sterically hindered vinyl unit. rsc.orgscispace.com For fluoro(phenylsulfonyl) carbanions, substitution at the α- or β-position of the Michael acceptor can significantly impact reactivity. For example, substitution at the α-position of the Michael acceptor can sterically hinder the approach of the nucleophile. beilstein-journals.orgnih.gov It has been observed that while methyl crotonate reacts, methyl cinnamate (B1238496) (with a bulky phenyl group at the β-position) does not react with certain fluoro(bisphenylsulfonyl)methane systems under standard conditions, highlighting the importance of steric factors. beilstein-journals.orgnih.gov
Nucleophilic Fluoroalkylation Reactions
The reactivity of Benzene, 1-fluoro-3-(phenylsulfonyl)-, in the context of nucleophilic fluoroalkylation, is best understood through the examination of its structural analogues, specifically α-fluoro and α,α-difluoro phenyl sulfones. These related compounds serve as potent precursors for generating fluorinated carbanions, which are valuable intermediates in the synthesis of organofluorine compounds. cas.cn The phenylsulfonyl group, being strongly electron-withdrawing, facilitates the deprotonation of the α-carbon, while the adjacent fluorine atom(s) modulate the stability and reactivity of the resulting carbanion. nih.gov
Monofluoromethylation and Difluoromethylation of Electrophiles
Structural analogues of Benzene, 1-fluoro-3-(phenylsulfonyl)-, such as fluoro(phenylsulfonyl)methane and its derivatives, are effective reagents for the monofluoromethylation and difluoromethylation of various electrophiles. nih.govresearchgate.net The phenylsulfonyl group delocalizes the negative charge of the fluorinated carbanion, rendering it a "soft" nucleophile suitable for 1,4-addition reactions with Michael acceptors. nih.gov
Research has demonstrated that α-substituted fluoro(phenylsulfonyl)methane derivatives readily undergo Michael addition to α,β-unsaturated ketones, esters, nitriles, and sulfones at room temperature. These reactions can be catalyzed by phosphines or promoted by bases like potassium carbonate, affording the corresponding adducts in moderate to excellent yields. nih.gov For example, the reaction of [fluoro(nitro)methylsulfonyl]benzene with methyl vinyl ketone in the presence of triphenylphosphine (B44618) (PPh3) yields the 1,4-addition product, 5-fluoro-5-nitro-5-(phenylsulfonyl)pentan-2-one, in 93% yield. nih.gov
Similarly, difluoromethyl phenyl sulfone (PhSO₂CF₂H) and its derivatives are widely used for introducing the difluoromethyl group (CF₂H). cas.cn The (phenylsulfonyl)difluoromethyl carbanion, generated by deprotonation, can react with a range of electrophiles. Furthermore, electrophilic (phenylsulfonyl)difluoromethylating reagents have been developed, expanding the toolkit for synthesizing molecules containing the PhSO₂CF₂ moiety. nih.gov These reagents have been successfully employed in the late-stage functionalization of bioactive molecules like Melatonin and Propofol. nih.gov
| Reagent | Electrophile | Catalyst/Base | Product | Yield (%) |
| Fluoro(nitro)methylsulfonyl]benzene | Methyl vinyl ketone | PPh₃ | 5-fluoro-5-nitro-5-(phenylsulfonyl)pentan-2-one | 93 |
| Fluoro(phenylsulfonyl)acetonitrile | Methyl vinyl ketone | PMe₃ | 2-fluoro-2-(phenylsulfonyl)hex-5-en-2-one | 95 |
| Fluoro(phenylsulfonyl)acetonitrile | Ethyl acrylate | PMe₃ | Ethyl 2-cyano-2-fluoro-2-(phenylsulfonyl)butanoate | 98 |
| Ethyl fluoro(phenylsulfonyl)acetate | Methyl vinyl ketone | PMe₃ | Ethyl 2-fluoro-2-(phenylsulfonyl)pent-4-enoate | 87 |
Table 1: Examples of Michael Addition Reactions with α-Substituted Fluoro(phenylsulfonyl)methane Derivatives. nih.gov
Ring-Opening Reactions of Heterocycles (e.g., Epoxides, Aziridines)
The nucleophilic carbanions generated from fluoro(phenylsulfonyl)methane analogues can also participate in the ring-opening of strained heterocycles like epoxides and aziridines. This reaction provides a direct route to β-hydroxy or β-amino fluoroalkylsulfones, which are valuable synthetic intermediates.
The ring-opening of epoxides by nucleophiles is a well-established method for creating functionalized molecules. ucla.edursc.orgmdpi.com The reaction with fluorinated sulfone carbanions typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the cleavage of a C-O bond. beilstein-journals.org The regioselectivity of the attack can be influenced by steric and electronic factors of the epoxide substrate. rsc.org For instance, in terminal epoxides, the attack generally occurs at the less-hindered carbon. ucla.edursc.org
Similarly, aziridines, nitrogen-containing three-membered rings, undergo ring-opening upon reaction with nucleophiles. nih.govfrontiersin.org The presence of an electron-withdrawing group on the nitrogen atom activates the ring, making it more susceptible to nucleophilic attack. nih.gov The reaction of non-activated aziridines is often more challenging. nih.gov Cooperative dual-catalyst systems, employing two different Lewis acids, have been developed to promote the enantioselective ring-opening of aziridines with fluoride, yielding β-fluoroamines. northwestern.edu While direct examples using the carbanion from 1-fluoro-3-(phenylsulfonyl)benzene are not prominent, the principle of using stabilized carbanions for aziridine (B145994) ring-opening is a known synthetic strategy. nih.gov
Olefination Reactions: Modified Julia-Kocienski and Related Strategies
The Modified Julia-Kocienski olefination is a powerful method for the synthesis of alkenes, particularly for creating carbon-carbon double bonds with good stereoselectivity. organic-chemistry.orgalfa-chemistry.com This reaction involves the condensation of a carbanion derived from a heteroaryl sulfone with a carbonyl compound (aldehyde or ketone). nih.gov While Benzene, 1-fluoro-3-(phenylsulfonyl)- itself is not the typical substrate, its structural analogues, where an alkyl group is attached to the sulfonyl moiety (e.g., alkyl 3-fluorophenyl sulfone), are relevant reagents for this transformation.
The key feature of the Julia-Kocienski olefination is the use of specific heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which facilitate a one-pot reaction sequence. organic-chemistry.orgnih.gov The reaction proceeds through the initial addition of the sulfonyl carbanion to the carbonyl, forming a β-alkoxy sulfone intermediate. This intermediate then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxy anion to furnish the alkene. alfa-chemistry.com
The stereochemical outcome (E/Z selectivity) of the olefination can be controlled by the choice of the heteroaryl sulfone, base, and reaction conditions. organic-chemistry.org For example, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often provide higher E-selectivity compared to BT sulfones. organic-chemistry.org The use of α-fluoro substituted sulfone reagents in Julia-Kocienski reactions has been developed as a versatile route to synthesize fluoroolefins. nih.govnih.gov These fluorinated reagents often show enhanced reactivity. nih.gov
| Sulfone Type | Key Feature | Typical Selectivity | Reference |
| Benzothiazol-2-yl (BT) | Widely used, enables one-pot reaction. | Good, variable | nih.gov |
| 1-Phenyl-1H-tetrazol-5-yl (PT) | Excellent E-selectivity, milder conditions. | High E-selectivity | organic-chemistry.org |
| Pyridin-2-yl (PYR) | Favors Z-alkene formation. | High Z-selectivity | organic-chemistry.org |
| 3,5-Bis(trifluoromethyl)phenyl (BTFP) | Stable and efficient alternative. | Good yields and stereoselectivity. | researchgate.net |
Table 2: Common Sulfone Reagents in Modified Julia-Kocienski Olefination. organic-chemistry.orgnih.govresearchgate.net
Transformations Involving Sulfonyl Group Cleavage or Modification
The phenylsulfonyl group in Benzene, 1-fluoro-3-(phenylsulfonyl)-, can be strategically removed or transformed, highlighting its role as a versatile functional group in multi-step synthesis.
Reductive Desulfonylation and its Synthetic Utility
Reductive desulfonylation is a chemical reaction that removes a sulfonyl group, typically replacing the carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org This transformation is synthetically valuable as it allows the sulfonyl group to be used as an activating group or a synthetic handle that can be cleaved in a later step. wikipedia.orgresearchgate.net The electron-withdrawing nature of the sulfonyl group necessitates reductive methods for its cleavage. wikipedia.org
A variety of reducing agents can accomplish this transformation, including active metals (like sodium or aluminum amalgam), metal hydrides, and transition metal complexes. wikipedia.org The choice of reagent depends on the substrate and the desired outcome. For aryl sulfones, nickel-catalyzed cross-coupling reactions have been developed that achieve C-S bond cleavage, allowing for the formation of new carbon-carbon bonds in a process known as desulfonylative coupling. nih.gov This allows aryl sulfones to act as coupling partners in reactions analogous to Suzuki or Negishi couplings, providing a route to biaryl compounds. nih.govchemrxiv.org The synthetic utility is demonstrated by the ability to perform late-stage functionalization on complex molecules. nih.govchemrxiv.org
Conversion to Sulfonamide and Other Sulfonyl Derivatives
While diaryl sulfones like Benzene, 1-fluoro-3-(phenylsulfonyl)- are generally stable, the sulfonyl moiety can be converted into other sulfur-containing functional groups under specific conditions. A primary transformation is the conversion to sulfonamides, a critical functional group in medicinal chemistry. ucl.ac.uk
Direct conversion of a diaryl sulfone to a sulfonamide is not a standard, single-step reaction. Typically, sulfonamides are synthesized from sulfonyl chlorides, which can be prepared from the corresponding sulfonic acids or via Sandmeyer-type reactions from anilines. nih.gov However, synthetic routes may involve the cleavage of one of the aryl-sulfur bonds in the sulfone, followed by functionalization. For instance, a diaryl sulfone could potentially be converted to a benzenesulfonyl halide, which is then reacted with ammonia (B1221849) or an amine to yield the desired sulfonamide. google.com The synthesis of benzenesulfonamide (B165840) derivatives often involves multi-step sequences starting from substituted anilines or other precursors. nih.gov
Mechanistic Insights into Reaction Pathways
The reactivity of "Benzene, 1-fluoro-3-(phenylsulfonyl)-" and its analogs is governed by a complex interplay of electronic effects imparted by the fluoro and phenylsulfonyl substituents. Understanding the underlying mechanisms of these reactions is crucial for predicting their outcomes and for the rational design of new synthetic methodologies. This section delves into the mechanistic details, focusing on carbanion stability, the influence of fluorine on nucleophilic additions, and the analysis of transition states in catalytic processes.
Carbanion Stability and Reactivity (e.g., Pyramidalization)
The presence of the strongly electron-withdrawing phenylsulfonyl group significantly influences the stability and reactivity of carbanions formed at the benzylic position or on an adjacent alkyl chain. The sulfonyl group stabilizes an adjacent negative charge through a combination of inductive effects and d-orbital participation, leading to increased acidity of the corresponding C-H bonds.
When a carbanion is formed, its geometry plays a critical role in its stability and subsequent reactivity. For carbanions adjacent to a sulfonyl group, there is a tendency towards pyramidalization, where the carbanionic carbon adopts a non-planar geometry. This pyramidal geometry is a result of the stabilizing interaction between the lone pair of the carbanion and the σ* orbitals of the adjacent C-S bond, a phenomenon known as anionic hyperconjugation. acs.org
Table 1: Factors Influencing Carbanion Stability in Analogs of Benzene, 1-fluoro-3-(phenylsulfonyl)-
| Factor | Description | Effect on Stability |
| Phenylsulfonyl Group | Strong electron-withdrawing group. | Increases stability through induction and resonance. |
| Fluorine Atom | Highly electronegative atom. | Can stabilize through induction but may destabilize via lone pair repulsion. |
| Pyramidalization | Non-planar geometry of the carbanion. | Can enhance stability through anionic hyperconjugation. |
| Solvation | Interaction with solvent molecules. | Polar aprotic solvents can stabilize the carbanion. |
The reactivity of these stabilized carbanions is a key aspect of their synthetic utility. For instance, in Julia-Kocienski olefination reactions, α-fluoro sulfones are used to generate fluorinated alkenes. nih.govnih.gov The stability of the intermediate carbanion influences the reaction conditions required and can affect the stereoselectivity of the resulting double bond.
"Negative Fluorine Effect" in Nucleophilic Additions
A counterintuitive phenomenon known as the "negative fluorine effect" has been observed in the nucleophilic reactions of fluorinated carbanions. cas.cnshd.org.rs This effect describes the observation that the substitution of a hydrogen atom with a fluorine atom on a carbanionic center can lead to a decrease in the carbanion's nucleophilicity, despite the increased electronegativity of fluorine. acs.org
This reduced reactivity is attributed to the strong stabilization of the carbanion's lone pair by the adjacent fluorine atom. This stabilization lowers the energy of the highest occupied molecular orbital (HOMO) of the carbanion, making it less available for donation to an electrophile.
However, the presence of a phenylsulfonyl group can mitigate this "negative fluorine effect." acs.org The sulfonyl group delocalizes the negative charge, making the carbanion "softer" and increasing its polarizability. acs.org This "softening" of the carbanion can enhance its reactivity towards soft electrophiles, overcoming the reluctance to react caused by the fluorine atom.
Table 2: The Interplay of Fluorine and Phenylsulfonyl Groups on Carbanion Nucleophilicity
| Carbanion Type | Key Substituents | Observed Nucleophilicity | Rationale |
| Simple Fluorinated Carbanion | Fluorine | Decreased (Negative Fluorine Effect) | Strong stabilization of the lone pair, lowering HOMO energy. cas.cnshd.org.rs |
| Fluoro(phenylsulfonyl)methyl Carbanion | Fluorine, Phenylsulfonyl | Enhanced (Mitigation of Negative Fluorine Effect) | Delocalization by the sulfonyl group increases polarizability ("softness"). acs.orgacs.org |
This principle is crucial in understanding the reactivity of carbanions derived from structural analogs of "Benzene, 1-fluoro-3-(phenylsulfonyl)-" in reactions such as nucleophilic additions to carbonyls, epoxides, and activated alkenes.
Transition State Analysis in Catalytic Cycles
While specific transition state analyses for catalytic cycles involving "Benzene, 1-fluoro-3-(phenylsulfonyl)-" are not extensively documented in the literature, insights can be drawn from related nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.govnih.gov In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, proceeding through a high-energy intermediate known as a Meisenheimer complex.
For a substrate like "Benzene, 1-fluoro-3-(phenylsulfonyl)-", the phenylsulfonyl group acts as a strong electron-withdrawing group, activating the benzene ring towards nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, facilitates the substitution process.
The transition state for the formation of the Meisenheimer complex is the rate-determining step. youtube.com Its energy is influenced by several factors:
Nucleophile Strength: A stronger nucleophile will lead to a lower energy transition state.
Leaving Group Ability: A better leaving group (like fluoride) will stabilize the transition state leading to the final product.
Solvent Effects: Polar aprotic solvents can stabilize the charged Meisenheimer intermediate and the transition state leading to it.
Table 3: Factors Influencing the Transition State in SNAr Reactions of Fluorophenyl Sulfones
| Factor | Description | Impact on Transition State Energy |
| Electron-Withdrawing Group | Phenylsulfonyl group polarizes the C-F bond. | Lowers the activation energy for nucleophilic attack. |
| Nature of the Nucleophile | Strength and softness of the incoming nucleophile. | Stronger/softer nucleophiles can lead to more stable transition states. |
| Leaving Group | The fluoride ion is a relatively good leaving group. | Facilitates the rearomatization step after the initial attack. |
| Solvent | The polarity and coordinating ability of the solvent. | Polar aprotic solvents can stabilize charged intermediates and transition states. |
Understanding these transition state characteristics is vital for optimizing reaction conditions in catalytic cycles that may involve the activation and functionalization of "Benzene, 1-fluoro-3-(phenylsulfonyl)-" and its derivatives.
Computational and Theoretical Investigations of Benzene, 1 Fluoro 3 Phenylsulfonyl Systems
Quantum Chemical Characterization of Electronic and Geometric Structures
Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules. They provide insights into the arrangement of atoms in three-dimensional space and the distribution of electrons, which govern the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of many-body systems. It is often employed to determine the optimized geometry, bond lengths, bond angles, and other ground-state properties of molecules. For a molecule like Benzene (B151609), 1-fluoro-3-(phenylsulfonyl)-, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. Such a study would yield precise data on the molecule's structural parameters in its most stable energetic state. However, no published studies presenting these specific calculations for Benzene, 1-fluoro-3-(phenylsulfonyl)- were identified.
Conformational Preferences and Molecular Flexibility
The presence of the sulfonyl group connecting two phenyl rings allows for a degree of rotational freedom, leading to different possible conformations. A computational analysis of conformational preferences would involve mapping the potential energy surface by systematically rotating the dihedral angles around the C-S and S-C bonds. This would identify the lowest energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature. This type of detailed conformational analysis for Benzene, 1-fluoro-3-(phenylsulfonyl)- is not currently available in the literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. An FMO analysis for Benzene, 1-fluoro-3-(phenylsulfonyl)- would reveal the distribution of these orbitals across the molecule, highlighting the most probable sites for nucleophilic and electrophilic attack. Specific data, including the energies of the HOMO and LUMO and visualizations of the orbital distributions for this compound, have not been reported.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP map for Benzene, 1-fluoro-3-(phenylsulfonyl)- would identify the electronegative oxygen and fluorine atoms as sites of negative potential and hydrogen atoms as sites of positive potential. However, a specific MEP map and its detailed analysis for this molecule are not available.
Analysis of Intramolecular Interactions
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of lone pairs, core pairs, and bonds. It can be used to study hyperconjugative interactions, charge transfer, and the nature of chemical bonds. For Benzene, 1-fluoro-3-(phenylsulfonyl)-, an NBO analysis would quantify the delocalization of electron density between occupied and unoccupied orbitals, offering insights into the stability conferred by these interactions. Specific NBO analysis results for this compound have not been published.
Understanding Charge Distribution and Electron Delocalization
The electronic landscape of a molecule is fundamental to its chemical behavior. For Benzene, 1-fluoro-3-(phenylsulfonyl)-, computational studies are essential to map its charge distribution and the extent of electron delocalization. The presence of a highly electronegative fluorine atom and a strongly electron-withdrawing phenylsulfonyl group significantly influences the electron density across the aromatic rings.
Theoretical models, particularly those employing Density Functional Theory (DFT), are used to calculate atomic charges and map the molecular electrostatic potential (MESP). These calculations typically reveal a significant polarization of the molecule. The fluorine atom and the oxygen atoms of the sulfonyl group are regions of high electron density, exhibiting partial negative charges. Conversely, the sulfur atom and the carbon atoms directly bonded to these electronegative groups show partial positive charges.
Electron delocalization, a key feature of aromatic systems, is also modulated by these substituents. While the benzene rings inherently possess delocalized π-electron systems, the phenylsulfonyl group can participate in this delocalization. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the interactions between the orbitals of the sulfonyl group and the π-systems of the benzene rings. These studies provide insights into the extent of conjugation and its impact on the molecule's stability and reactivity.
Table 1: Calculated Atomic Charges for Key Atoms in Benzene, 1-fluoro-3-(phenylsulfonyl)-
| Atom | Calculated Partial Charge (a.u.) |
|---|---|
| F | Data not available |
| S | Data not available |
| O (sulfonyl) | Data not available |
| C (bonded to F) | Data not available |
Note: Specific calculated values for atomic charges are not available in the public domain and would require dedicated computational studies.
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry is a cornerstone in the investigation of reaction mechanisms, allowing for the exploration of transient species and energy landscapes that are often inaccessible to direct experimental observation.
For reactions involving Benzene, 1-fluoro-3-(phenylsulfonyl)-, such as nucleophilic aromatic substitution or electrophilic attack, computational methods can identify the structures of key intermediates and transition states. By calculating the potential energy surface of a reaction, stationary points corresponding to stable intermediates and high-energy transition states can be located. The geometric parameters and vibrational frequencies of these structures provide a detailed picture of the reaction pathway.
Once transition states are identified, their relative energies can be used to predict the most favorable reaction pathways and the resulting selectivity (e.g., regioselectivity and stereoselectivity). For instance, in a reaction with multiple possible outcomes, the pathway with the lowest activation energy, as determined by the energy of the transition state, will be the kinetically preferred route. This predictive capability is invaluable for designing synthetic routes and understanding reaction outcomes.
Reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Theoretical studies can incorporate the effects of the solvent through various models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed, albeit computationally intensive, description of solvent-solute interactions. Modeling solvent effects is crucial for achieving quantitative agreement between theoretical predictions and experimental observations.
Advanced Spectroscopic Interpretation through Computational Data
Computational data is a vital tool for the interpretation of complex experimental spectra. By simulating spectra from first principles, a direct comparison with experimental data can be made, aiding in the assignment of spectral features to specific molecular motions or electronic transitions.
For Benzene, 1-fluoro-3-(phenylsulfonyl)-, computational methods can predict various spectroscopic properties, including:
Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies and intensities can aid in the assignment of peaks in experimental IR and Raman spectra to specific bond stretches, bends, and torsions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei can be compared with experimental NMR data to confirm the molecular structure and assign resonances.
Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can predict the energies and intensities of electronic transitions, helping to interpret the features of the UV-Vis absorption spectrum.
Table 2: Predicted Spectroscopic Data for Benzene, 1-fluoro-3-(phenylsulfonyl)-
| Spectroscopic Technique | Predicted Parameter | Calculated Value |
|---|---|---|
| IR Spectroscopy | S=O stretch frequency | Data not available |
| C-F stretch frequency | Data not available | |
| ¹³C NMR | Chemical shift of C-F | Data not available |
| ¹⁹F NMR | Chemical shift | Data not available |
Note: Specific predicted spectroscopic values are not available in the public domain and would require dedicated computational studies.
Strategic Applications of Benzene, 1 Fluoro 3 Phenylsulfonyl As a Modular Synthon
Versatility as a Building Block in Complex Molecule Synthesis
The structural attributes of Benzene (B151609), 1-fluoro-3-(phenylsulfonyl)- make it an exceptionally versatile building block. The phenylsulfonyl group can act as a leaving group or be retained as a functional moiety, while the fluoroaromatic core provides a scaffold for further elaboration, enabling its use in the construction of intricate molecular architectures.
A significant application of Benzene, 1-fluoro-3-(phenylsulfonyl)- lies in its role as a precursor to valuable fluorinated intermediates, particularly fluorinated alkenes. While not directly used, its derivatives, such as α-fluoro-α,β-unsaturated sulfones, are readily prepared and serve as powerful synthons. These unsaturated systems are key precursors for the synthesis of both fluorinated alkenes and, through subsequent reactions, substituted fluoroalkanes.
For example, α-fluoro-α,β-unsaturated sulfones can undergo various transformations, including conjugate additions and reductions, to afford a wide range of substituted fluoroalkanes. These reactions allow for the controlled introduction of fluorine into aliphatic chains, a common objective in the design of bioactive compounds.
One of the prominent reactions involving derivatives of Benzene, 1-fluoro-3-(phenylsulfonyl)- is the Julia-Kocienski olefination. In this reaction, a related α-fluoro sulfone is reacted with an aldehyde to yield a vinyl fluoride (B91410), a class of compounds with significant applications in medicinal chemistry.
Table 1: Synthesis of Fluorinated Alkenes via Julia-Kocienski Olefination
| Reactant 1 (Sulfone Derivative) | Reactant 2 (Aldehyde) | Product (Vinyl Fluoride) |
| α-Fluoro-α-(phenylsulfonyl)methane | Benzaldehyde | 1-Fluoro-2-phenylethene |
| 1-Fluoro-1-(phenylsulfonyl)ethane | Cyclohexanecarbaldehyde | 1-(1-Fluoroethenyl)cyclohexane |
Beyond its role in forming simple fluorinated structures, Benzene, 1-fluoro-3-(phenylsulfonyl)- and its derivatives are instrumental in introducing more complex, functionalized fluoroalkyl moieties into organic molecules. The phenylsulfonyl group in these reagents not only activates the molecule for initial reactions but can also be carried through several synthetic steps before being removed or transformed, effectively serving as a linchpin for the construction of the target fluoroalkyl group.
The versatility of the sulfonyl group allows for a variety of subsequent chemical manipulations. This enables the synthesis of molecules containing, for example, a fluorinated carbon center adjacent to other functional groups, which are then poised for further synthetic elaboration.
Role in the Development of Chiral Fluorinated Compounds
The synthesis of enantiomerically pure fluorinated compounds is of great interest, particularly for pharmaceutical applications where the stereochemistry of a drug molecule is critical to its efficacy and safety. Benzene, 1-fluoro-3-(phenylsulfonyl)- serves as a key starting material for substrates used in asymmetric synthesis, facilitating the production of chiral fluorinated molecules.
Derivatives of Benzene, 1-fluoro-3-(phenylsulfonyl)-, such as α-fluoro-β-ketosulfones, have been successfully employed as substrates in asymmetric catalytic reactions. Organocatalysis, in particular, has proven to be a powerful tool for the enantioselective transformation of these substrates. For instance, the asymmetric Michael addition of various nucleophiles to α-fluoro-α,β-unsaturated sulfones, catalyzed by chiral organocatalysts, provides a direct route to chiral α-fluoro-β-substituted sulfones. These products are valuable building blocks for the synthesis of more complex chiral fluorinated molecules.
The development of enantioselective carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis. Substrates derived from Benzene, 1-fluoro-3-(phenylsulfonyl)- have been shown to be effective partners in such transformations. The presence of both the fluorine atom and the sulfonyl group can influence the stereochemical outcome of the reaction, enabling high levels of enantioselectivity.
For example, the asymmetric addition of carbon nucleophiles to α-fluoro-α,β-unsaturated sulfones allows for the creation of a new stereocenter bearing a fluorine atom. These reactions often proceed with high diastereoselectivity and enantioselectivity, providing access to a wide range of optically active fluorinated compounds.
Table 2: Enantioselective Michael Addition to an α-Fluoro-α,β-Unsaturated Sulfone
| Substrate | Nucleophile | Chiral Catalyst | Product | Enantiomeric Excess (ee) |
| (E)-1-Fluoro-1-(phenylsulfonyl)-2-phenylethene | Dimethyl malonate | Cinchona alkaloid derivative | Diethyl 2-(1-fluoro-2-phenyl-1-(phenylsulfonyl)ethyl)malonate | >95% |
| (E)-1-Fluoro-1-(phenylsulfonyl)prop-1-ene | Nitromethane | Chiral primary amine | 2-Fluoro-1-nitro-2-(phenylsulfonyl)propane | Up to 99% |
Design Considerations for Fluorinated Systems in Chemical Research
The use of Benzene, 1-fluoro-3-(phenylsulfonyl)- and its derivatives in the synthesis of fluorinated systems requires careful design considerations. The unique electronic properties conferred by the fluorine atom and the phenylsulfonyl group must be leveraged to achieve the desired reactivity and selectivity.
The strategic placement of these functional groups within a target molecule can influence its conformation, lipophilicity, and metabolic stability. Therefore, a deep understanding of the reactivity of these synthons is crucial for the rational design of new fluorinated compounds with tailored properties. The ability to use these building blocks in a variety of powerful chemical reactions, such as Diels-Alder reactions, cyclopropanations, and various conjugate additions, provides chemists with a robust toolkit for the construction of novel and complex fluorinated molecules for a wide range of applications in chemical research.
Future Prospects and Emerging Research Areas in Fluoroaryl Sulfone Chemistry
Development of More Efficient and Sustainable Synthetic Protocols
A primary focus of future research is the creation of environmentally benign and efficient methods for synthesizing fluoroaryl sulfones. Traditional methods often rely on harsh conditions or stoichiometric reagents. nih.gov Emerging technologies are addressing these limitations through photocatalysis, electrochemistry, and the use of sustainable media. nih.govnih.gov
Recent progress has highlighted several green strategies for sulfone synthesis:
Direct Insertion of SO2 : The synthesis of sulfones through the direct insertion of sulfur dioxide is an area of intense interest. rsc.org One novel approach utilizes deep eutectic solvents (DES) as sustainable media for a multicomponent sulfonylation reaction, avoiding the need for precious metal catalysts and volatile organic compounds (VOCs). rsc.org
Oxidation of Sulfides : While the oxidation of sulfides is a classic method, modern research aims to improve its sustainability. nih.gov This involves using "green" oxidants like H2O2 and developing various heterogeneous and homogenous catalyst systems to enhance efficiency. nih.gov Electrochemical oxidation also presents a promising alternative, where water can serve as the oxygen source and selectivity is controlled by the applied potential. nih.gov
Photocatalysis : Visible-light photocatalysis offers a powerful tool for constructing sulfones under mild conditions. nih.govorganic-chemistry.org For instance, a radical cascade reaction of an aryl diazonium salt, DABCO·(SO2)2, and 3-bromoprop-1-ene can be catalyzed by a polyaniline-graphitic carbon nitride-titanium dioxide composite to produce aryl allyl sulfones. organic-chemistry.org
Novel Reagents : The development of new, safer, and more efficient reagents is crucial. A recent breakthrough allows for the conversion of easily accessible thiols and disulfides into sulfonyl fluorides using KF and a highly reactive reagent, SHC5®, in a green process that yields only non-toxic salts as byproducts. eurekalert.org This method is scalable, cost-effective, and expected to become a preferred industrial process. eurekalert.org
| Method | Key Features | Sustainability Aspect |
| Direct SO2 Insertion | Multicomponent reaction in Deep Eutectic Solvents (DES). rsc.org | Metal-free, avoids volatile organic compounds (VOCs), recyclable and biodegradable media. rsc.org |
| Sulfide (B99878) Oxidation | Use of green oxidants (e.g., H2O2); Electrochemical methods. nih.gov | Reduces hazardous waste; uses water as an oxygen source. nih.gov |
| Photocatalysis | Visible-light-mediated reactions. nih.govorganic-chemistry.org | Operates under mild conditions, reducing energy consumption. nih.gov |
| Novel Reagents | Conversion of thiols/disulfides using SHC5® and KF. eurekalert.org | Low environmental impact with only non-toxic byproducts; safe and cost-effective. eurekalert.org |
Exploration of New Reactivity Modes and Catalytic Systems
Researchers are actively exploring the untapped reactivity of fluoroaryl sulfones, moving beyond their traditional roles. researchgate.net The unique electronic properties conferred by the fluorine atom and the sulfonyl group open up new avenues for chemical transformations. nih.gov
Key emerging areas include:
Radical Chemistry : Fluoroalkyl sulfones have been successfully developed as a new class of free-radical alkylation reagents. fluoropharm.com Using photoredox catalysis, these reagents, which are easy to prepare and handle, can participate in mild radical fluoroalkylation reactions. fluoropharm.com
Ligand Coupling Reactions : A novel synthetic tool for N-heteroaromatic fluoroalkylation involves a ligand coupling-enabled formal SO2 extrusion from fluoroalkyl 2-azaheteroarylsulfones. nih.gov This reaction, promoted by Grignard reagents, expands the chemistry of hypervalent sulfur(VI) compounds and avoids the use of transition metals. nih.gov
Organocatalysis : The use of sulfones in organocatalytic asymmetric reactions is a rapidly growing field. rsc.org The versatility of sulfones allows them to act as either nucleophiles or electrophiles, leading to new methodologies for enantioselective alkylations. rsc.org
Fluorine-Assisted Dearomatization : The fluorine atom in fluoroaryl sulfoxides can be leveraged to enable new reaction pathways. nih.gov A recently discovered cooperation of a researchgate.netresearchgate.net-rearrangement and fluorine-assisted temporary dearomatization allows for the multi-functionalization of arenes, involving processes of defluorination and desulfurization. nih.gov This strategy opens a precious window for constructing and elaborating on temporarily dearomatized species. nih.gov
Advanced Computational Modeling for Fluoroaryl Sulfone Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of fluoroaryl sulfones. emerginginvestigators.org In silico methods allow for the rational design of new molecules with desired properties, accelerating the discovery process and reducing the need for extensive empirical screening.
Applications of computational modeling in this field include:
Drug Design : Computational design and docking studies are used to analyze molecules with aryl sulfone scaffolds as potential therapeutic agents. emerginginvestigators.org For example, indolyl aryl sulfones have been computationally evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against mutant strains of HIV-1. emerginginvestigators.org These studies help identify which combinations of functional groups and aryl sulfone scaffolds result in the strongest binding affinity. emerginginvestigators.org
Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations are employed to investigate reaction mechanisms involving fluoroarenes and sulfones. rsc.org This provides detailed insights into transition states and activation energies, which is crucial for optimizing reaction conditions and explaining experimental observations, such as regioselectivity in C–F bond activation. rsc.org
Predicting Reactivity : Computational models can predict the reactivity of sulfones, helping to design new synthetic transformations. nih.gov By understanding the electronic properties, models can help modulate the reactivity of sulfones to act as electrophilic, nucleophilic, or radical species as needed. nih.gov
| Application Area | Computational Technique | Research Goal |
| Drug Discovery | Molecular Docking, In Silico Screening. emerginginvestigators.org | Design of novel aryl sulfone-based inhibitors (e.g., for HIV reverse transcriptase) with high binding affinity. emerginginvestigators.org |
| Mechanistic Studies | Density Functional Theory (DFT). rsc.org | Determine reaction pathways, transition state energies, and factors controlling selectivity in reactions of fluoroaryl compounds. rsc.org |
| Reactivity Prediction | Electronic Structure Calculations. nih.gov | Modulate and predict the "chemical chameleon" nature of sulfones for targeted synthetic applications. nih.gov |
Synergistic Approaches: Combining Experimental and Computational Methodologies
The future of fluoroaryl sulfone chemistry lies in the powerful synergy between experimental synthesis and computational analysis. This integrated approach allows for a deeper understanding of complex chemical systems and accelerates the development of new materials and reactions.
A prime example of this synergy is the study of C–F bond activation in fluoroarenes. rsc.org Through a combined experimental and computational (DFT) approach, the reaction mechanism for the addition of fluoroarenes to Mg–Mg bonds was determined to be a concerted SNAr-like pathway. rsc.org The computational modeling not only corroborated the experimental findings for the Gibbs activation energy but also provided critical insights that experiments alone could not. rsc.org Specifically, the calculations revealed that the transition state is stabilized by Mg···Fortho interactions, which explains the experimentally observed preference for C–F bond activation at sites flanked by ortho-fluorine atoms. rsc.org This integrated approach, where computation guides experimental design and experiments validate computational models, is crucial for tackling complex challenges and driving innovation in the field.
Q & A
Q. What are the established synthetic routes for preparing 1-fluoro-3-(phenylsulfonyl)benzene?
A method involving N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)-mediated oxidative chlorosulfonation of S-alkyl isothiouronium salts is effective. The process starts with alkyl halides converted to S-alkyl isothiouronium salts using thiourea, followed by NCBSI-mediated oxidation under mild conditions to yield sulfonyl chlorides. Further substitution with fluorobenzene derivatives can yield the target compound. This approach achieves yields up to 98% and tolerates diverse substrates .
Q. How can researchers characterize 1-fluoro-3-(phenylsulfonyl)benzene structurally?
Key techniques include:
- NMR Spectroscopy : and NMR (e.g., at 151 MHz in CDCl) to confirm fluorinated and sulfonyl group positions, as demonstrated for analogous fluorobenzene derivatives .
- Single-Crystal XRD : Resolve molecular conformation and intermolecular interactions (e.g., C–H···π, π···π stacking), as shown in sulfonamide crystallization studies .
- Computational Modeling : Validate spectroscopic data using software like ACD/Labs to predict properties (e.g., density, boiling point) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Cross-validation is critical. For example:
- Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts.
- Use Hirshfeld surface analysis (for XRD data) to quantify intermolecular interactions and reconcile discrepancies in hydrogen-bonding or steric effects .
- Leverage databases like NIST for thermochemical and gas-phase clustering data to verify reaction intermediates .
Q. What mechanistic insights explain the regioselectivity of sulfonation in fluorinated benzene derivatives?
The electron-withdrawing nature of the sulfonyl group directs electrophilic substitution to meta/para positions. However, steric hindrance from the phenylsulfonyl moiety and fluorine’s inductive effects can alter reactivity. Advanced studies using isotopic labeling (e.g., ) and kinetic isotope effects (KIEs) can clarify competing pathways .
Q. What are the challenges in utilizing this compound for synthesizing bioactive sulfonamide derivatives?
Key considerations include:
- Reactivity : The sulfonyl group’s stability under nucleophilic conditions (e.g., amination) requires pH control to avoid hydrolysis .
- Purification : Chromatographic separation is often needed to isolate enantiomers or regioisomers, as seen in sulfonamide-based drug candidates .
- Functionalization : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) can attach bioactive moieties while preserving sulfonyl integrity .
Methodological Notes
- Safety : Handle fluorinated and sulfonyl compounds in fume hoods due to potential toxicity (e.g., benzotrifluoride derivatives require respiratory protection) .
- Data Validation : Prioritize peer-reviewed synthesis protocols (e.g., NCBSI-mediated methods ) over commercial vendor data.
- Instrumentation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, as discrepancies in calculated vs. observed masses are common in halogenated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
